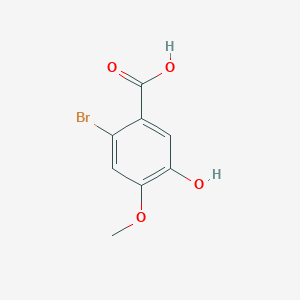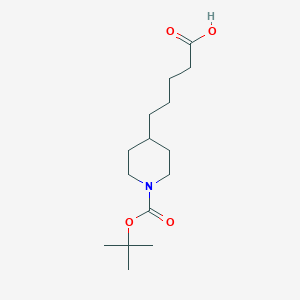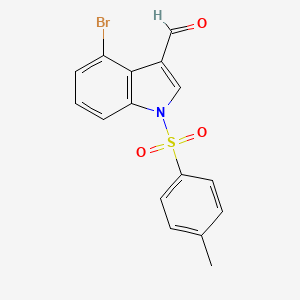![molecular formula C9H9ClN2O2S B1148814 3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE CAS No. 118252-28-1](/img/no-structure.png)
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods . For instance, a series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies involve the use of density functional theory (DFT) to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and can involve various steps . For example, the reaction of compound (1) with triethylorthoformate yielded a specific product .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods . For example, most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of pyrimidine derivatives involve the synthesis of novel compounds with enhanced activities and minimum toxicity . For example, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine with 2-methyl-3,4-dihydrothiophene-1,1-dioxide, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-chloroethylamine", "2-methyl-3,4-dihydrothiophene-1,1-dioxide", "Sodium hydride", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 2-chloroethylamine is reacted with 2-methyl-3,4-dihydrothiophene-1,1-dioxide in the presence of sodium hydride to form 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride to form the corresponding lactam.", "Step 3: The lactam from step 2 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form the desired product.", "Step 4: The product from step 3 is neutralized with sodium bicarbonate and extracted with ethyl acetate.", "Step 5: The organic layer from step 4 is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product." ] } | |
| 118252-28-1 | |
Molekularformel |
C9H9ClN2O2S |
Molekulargewicht |
244.7 |
Synonyme |
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![3-Hexadecyl-2-[3-(3-hexadecyl-2(3H)-benzoxazolylidene)-1-propenyl]benzoxazolium, Iodide](/img/structure/B1148736.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)




![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
